molecular formula C8H16N2 B086665 1,4-Bis(dimethylamino)-2-butyne CAS No. 111-53-5

1,4-Bis(dimethylamino)-2-butyne

Cat. No.: B086665
CAS No.: 111-53-5
M. Wt: 140.23 g/mol
InChI Key: FFDFQBBNDKGBGI-UHFFFAOYSA-N
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Description

1,4-Bis(dimethylamino)-2-butyne is a nitrogen-containing alkyne that serves as a versatile building block and intermediate in synthetic organic chemistry research. Its structure, featuring a linear alkyne core flanked by tertiary amino groups, makes it a valuable precursor for constructing more complex molecules. The compound has been utilized in synthetic methodologies, such as the preparation of 1,4-bis(dimethylamino)-2,3-dibromo-2-butene and its subsequent conversion to quaternary derivatives . This demonstrates its utility in introducing multiple functional groups and forming advanced molecular architectures. Its role as a diaminoalkyne suggests potential broad applications in the development of pharmaceuticals, ligands for catalysis, and novel materials science research, where its functional groups can be further modified or incorporated into larger systems.

Properties

IUPAC Name

N,N,N',N'-tetramethylbut-2-yne-1,4-diamine
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InChI

InChI=1S/C8H16N2/c1-9(2)7-5-6-8-10(3)4/h7-8H2,1-4H3
Source PubChem
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InChI Key

FFDFQBBNDKGBGI-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

CN(C)CC#CCN(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2
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DSSTOX Substance ID

DTXSID5059404
Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetramethyl-
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Molecular Weight

140.23 g/mol
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CAS No.

111-53-5
Record name N1,N1,N4,N4-Tetramethyl-2-butyne-1,4-diamine
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Record name 1,4-Bis(dimethylamino)-2-butyne
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Record name 1,4-Bis(dimethylamino)-2-butyne
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Record name 2-Butyne-1,4-diamine, N1,N1,N4,N4-tetramethyl-
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Record name 2-Butyne-1,4-diamine, N,N,N',N'-tetramethyl-
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Record name N,N,N',N'-tetramethylbut-2-ynylenediamine
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Record name 1,4-BIS(DIMETHYLAMINO)-2-BUTYNE
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Advanced Synthetic Methodologies for 1,4 Bis Dimethylamino 2 Butyne and Its Derivatives

Synthetic Routes to the Butyne Backbone

The construction of the 1,4-diamino-2-butyne (B1213804) backbone is a critical step in the synthesis of the title compound and its derivatives. One notable method involves a one-pot, three-component reaction. This approach utilizes a copper(I)-catalyzed A³-coupling/decarboxylative coupling of a propiolic acid, an aldehyde, and an amine. This microwave-assisted reaction provides an efficient pathway to diversely substituted 1,4-diamino-2-butynes. nih.gov This methodology is significant as it allows for the introduction of various alkyl and aryl groups at the 1- and 4-positions of the 1,4-diamino-2-butyne framework. nih.gov

Another fundamental precursor for the butyne backbone is 1,4-dichloro-2-butyne, which can be converted to 1,4-diazido-2-butyne. This diazido intermediate serves as a key building block for introducing the amino functionalities. rsc.org

Approaches for the Introduction of Dimethylamino Moieties

The introduction of dimethylamino groups onto the butyne backbone is a crucial transformation. A common strategy involves the reaction of a suitable precursor, such as 1,4-dihalo-2-butyne, with dimethylamine (B145610). This nucleophilic substitution reaction replaces the halides with dimethylamino groups, yielding 1,4-Bis(dimethylamino)-2-butyne.

In a related context, the synthesis of bis(amino acid) derivatives of 1,4-diamino-2-butyne has been reported. In this process, 1,4-diamino-2-butyne is coupled with N-Boc protected amino acids (such as Alanine, Phenylalanine, and Methionine) to form the corresponding bis(amino acid) derivatives. rsc.org This demonstrates a versatile method for attaching more complex amino functionalities to the butyne core.

Derivatization Strategies for Functionalized Analogues

Alkylation Processes Leading to Quaternary Amine Derivatives

The tertiary amine functionalities in 1,4-Bis(dimethylamino)-2-butyne and its derivatives can undergo alkylation to form quaternary ammonium (B1175870) salts. For instance, the alkylation of 1,4-bis(dimethylamino)-2,3-dibromo-2-butene has been shown to yield its previously inaccessible quaternary analogs. researchgate.net This process introduces a positive charge on the nitrogen atoms and can significantly alter the chemical and physical properties of the molecule. A general example of this is the reaction of a Mannich base with methyl iodide, which leads to the precipitation of the corresponding methiodide salt. derpharmachemica.com

Stereoselective Synthesis of Chiral Analogues (e.g., 1,4-Bis(dimethylamino)-2,3-dimethoxybutane)

The stereoselective synthesis of chiral analogues of 1,4-Bis(dimethylamino)-2-butyne is of significant interest, particularly for applications in asymmetric synthesis and medicinal chemistry. A key example is the synthesis of (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane and its (S,S)-(+) enantiomer. chemimpex.comsigmaaldrich.com These chiral diamines are valuable as ligands in coordination chemistry and as building blocks for the synthesis of complex, stereochemically defined molecules. chemimpex.com Their synthesis often relies on starting from chiral precursors or employing stereoselective reactions. While specific synthetic details for these compounds are proprietary, their availability underscores the advancements in asymmetric synthesis. chemimpex.comsigmaaldrich.comnih.gov The development of stereoselective methods, such as those leveraging chiral catalysts or auxiliaries, is crucial for obtaining enantiomerically pure products. youtube.comacs.org

Halogenation of Unsaturated Butyne Linkers

The unsaturated triple bond in the butyne linker of 1,4-Bis(dimethylamino)-2-butyne offers a site for further functionalization through halogenation. The reaction of alkynes with halogens like bromine (Br₂) or chlorine (Cl₂) typically proceeds through a bridged halonium ion intermediate, leading to the trans-dihaloalkene as the product. masterorganicchemistry.com This reaction can be extended to add a second equivalent of the halogen, resulting in a tetrahalogenated alkane. masterorganicchemistry.com

A specific example is the synthesis of 1,4-Bis(dimethylamino)-2,3-dibromo-2-butene, which can then be used to create quaternary derivatives. researchgate.netdocumentsdelivered.com The halogenation of alkenes, a related transformation, also proceeds via a halonium ion and results in anti-addition of the halogens. masterorganicchemistry.com These halogenated intermediates are versatile synthons for further chemical modifications.

Mannich Reactions in Related Synthesis

The Mannich reaction is a powerful tool in organic synthesis for the formation of C-C bonds and the introduction of aminoalkyl groups. nih.gov It is a three-component reaction involving an aldehyde, an amine, and a compound with an active hydrogen. nih.govrsc.org While not a direct synthesis of 1,4-Bis(dimethylamino)-2-butyne itself, Mannich reactions are highly relevant for the synthesis of related and more complex amino-functionalized structures. nih.gov

For instance, a one-pot Mannich reaction of aldehydes, ketones, and amines can be catalyzed by various acids or bases. rsc.org Modern variations of the Mannich reaction, including oxidative and reductive versions, have expanded its scope. orgchemres.org The development of enantioselective and diastereoselective Mannich reactions is particularly important for the synthesis of chiral molecules. nih.gov These reactions often employ chiral organocatalysts to control the stereochemical outcome. nih.gov

Exploration of Chemical Reactivity and Mechanistic Pathways of 1,4 Bis Dimethylamino 2 Butyne

Reactivity of the Alkyne Moiety in Cycloaddition Reactions

The electron-rich nature of the alkyne in 1,4-Bis(dimethylamino)-2-butyne, influenced by the electron-donating dimethylamino groups, makes it an excellent participant in various cycloaddition reactions. This class of compounds, known as ynamines, demonstrates enhanced reactivity compared to simple alkynes. nih.govacs.org

[4+2] Cycloadditions: Nitrogen-substituted alkynes, such as ynamines, are competent partners in [4+2] cycloaddition reactions, including the Diels-Alder reaction. medsci.cn While specific examples with 1,4-Bis(dimethylamino)-2-butyne are not extensively detailed in readily available literature, the general reactivity pattern of ynamines suggests it can react with suitable dienes to form six-membered ring systems. The reaction proceeds by the concerted or stepwise interaction of the four pi-electrons of the diene with the two pi-electrons of the alkyne.

[3+2] Cycloadditions: The 1,3-dipolar cycloaddition is another key reaction pathway. A prominent example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." Ynamines have shown superior reactivity in CuAAC reactions, often requiring lower copper catalyst loadings, which can be advantageous in synthesizing sensitive bioconjugates by minimizing oxidative damage. nih.govacs.org The reaction of 1,4-Bis(dimethylamino)-2-butyne with organic azides, in the presence of a copper(I) catalyst, would be expected to proceed efficiently to yield 1,4-disubstituted-1,2,3-triazoles. Given the symmetrical nature of the starting alkyne, this reaction could be employed to synthesize symmetrical bis-triazole compounds.

The general scheme for these cycloadditions is presented below:

Reaction TypeReactantsProduct Type
[4+2] Cycloaddition 1,4-Bis(dimethylamino)-2-butyne + DieneSubstituted Cyclohexadiene
[3+2] Cycloaddition 1,4-Bis(dimethylamino)-2-butyne + Azide (R-N₃)1,4-Disubstituted-1,2,3-triazole

These cycloaddition reactions provide facile routes to complex heterocyclic structures that are of significant interest in medicinal chemistry and materials science. rsc.org

Transformations Involving the Tertiary Amine Functionalities

The nitrogen atoms, with their lone pair of electrons, can act as nucleophiles, participating in reactions to form quaternary ammonium (B1175870) salts or coordinating to metal centers. researchgate.net This nucleophilicity is fundamental to many of its applications. Furthermore, the propargylamine (B41283) scaffold is a versatile precursor for the synthesis of a wide array of nitrogen-containing heterocycles, such as pyrroles, pyridines, and oxazoles, through various cyclization strategies. nih.govacs.org

A significant transformation involves the activation of the C-H bonds on the methyl groups attached to the nitrogen atoms. Research on related tertiary amines has shown that a Lewis acid, in conjunction with an organocopper catalyst, can promote the activation of an α-amino C–H bond. nih.gov This leads to the in-situ formation of an iminium ion intermediate. While this specific methodology is often used to form propargylamines, it highlights the inherent reactivity of the C-H bonds in the N,N-dimethylamino groups of the title compound, suggesting they can be sites for further functionalization. nih.gov

Oxidation Reaction Pathways

While specific studies on the oxidation of 1,4-Bis(dimethylamino)-2-butyne are not prominent, the reactivity of its constituent functional groups allows for the prediction of several potential oxidation pathways.

N-Oxidation: Tertiary amines are readily oxidized to their corresponding N-oxides by common oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). This reaction would convert one or both of the dimethylamino groups into dimethylamine (B145610) oxide moieties.

Oxidative Cleavage of the Alkyne: The carbon-carbon triple bond can undergo oxidative cleavage under strong oxidizing conditions, such as ozonolysis or reaction with potassium permanganate. Depending on the reaction conditions, this could lead to the formation of carboxylic acids or other carbonyl-containing fragments.

Photooxidation: Enantioselective photooxidation has been demonstrated for certain complex organic structures in water. acs.org While mechanistically distinct, it points to the possibility of using light-mediated oxidation reactions, potentially offering alternative selectivity compared to classical methods.

Investigation of Reaction Kinetics and Associative Mechanisms

The mechanisms of reactions involving 1,4-Bis(dimethylamino)-2-butyne are often associative, involving the formation of intermediate complexes.

Mechanistic studies on the synthesis of propargylamines from tertiary amines provide a relevant model for the reverse reaction or for side-reactions. One proposed catalytic cycle involves hydride abstraction from the amine by a Lewis acid to form an iminium ion. nih.gov This electrophilic species then undergoes a C-C bond-forming reaction with a nucleophilic partner, such as a copper-alkynyl complex. The steps are sequential and involve the association of multiple species, highlighting a complex kinetic profile that would be dependent on the concentration of each component. nih.gov

Chemo- and Regioselectivity in Complex Chemical Systems

The presence of two different reactive sites—the alkyne and the tertiary amines—raises important questions of chemo- and regioselectivity.

Chemoselectivity: In reactions with reagents that can target either functional group, the outcome is determined by the reaction conditions and the nature of the reagent. For instance, in a system containing both an amine and an alkyne, a soft electrophile would preferentially react at the soft nucleophilic alkyne, while a hard electrophile would favor the hard nitrogen center of the amine. Catalysis can also be used to direct reactivity. For example, copper catalysis specifically activates the alkyne for cycloaddition with azides, leaving the amine functionalities untouched. nih.gov

Regioselectivity: In reactions where new stereocenters or substitution patterns are formed, regioselectivity is a key consideration.

In the functionalization of unsymmetrical tertiary amines, studies have shown a high degree of regioselectivity. For example, C-H activation can occur preferentially at an N-methyl site over N-ethyl or N-benzyl groups. nih.gov

In KA² coupling reactions (ketone-amine-alkyne), which form α-tertiary propargylamines, the structure of the ketone can influence reaction efficiency. Cyclic ketones often show higher reactivity than acyclic aliphatic ketones. acs.org

Photochemical additions involving related propargylamine scaffolds have been reported to proceed with excellent regioselectivity, affording anti-Markovnikov products in high yields. researchgate.net

This selectivity is crucial for the utility of 1,4-Bis(dimethylamino)-2-butyne as a building block, allowing for the controlled and predictable synthesis of complex target molecules.

Applications in Advanced Organic Synthesis and Materials Science

Utility as a Building Block for Complex Molecules

1,4-Bis(dimethylamino)-2-butyne serves as a fundamental building block in the synthesis of more intricate organic molecules. Its bifunctional nature, containing both alkyne and amino functionalities, allows for a variety of chemical transformations. For instance, it can undergo reactions such as oxidation, reduction, and substitution to create diverse derivatives. The dimethylamino groups can be replaced by other nucleophiles, and the alkyne bond can be a site for addition reactions, making it a versatile starting material for constructing complex molecular architectures.

One area of application is in the synthesis of heterocyclic compounds. For example, it has been used in the preparation of 1,4-diazepin-2-one derivatives, which are of interest in pharmaceutical chemistry. The synthesis of these complex structures often involves multi-step processes where the butyne derivative provides a key structural element.

Role in Polymerization Processes and Novel Material Development

In the field of materials science, 1,4-Bis(dimethylamino)-2-butyne is utilized in the development of novel materials with specific electronic or optical properties. The presence of the alkyne group allows it to participate in polymerization reactions. For example, it can be used in the synthesis of cross-conjugated systems, such as 1,4-diaryl-1,3-butadiynes. beilstein-journals.org These materials are of interest due to their potential applications in organic electronics, where the ability to fine-tune the electronic properties by modifying the molecular structure is highly desirable. beilstein-journals.org

The amino groups in the molecule can also play a role in directing the self-assembly of polymers or in modifying the properties of the resulting materials. This can lead to the creation of materials with tailored characteristics for specific applications, such as sensors or electronic devices.

Precursor Chemistry for Fine Chemicals and Pharmaceutical Intermediates

The compound is a valuable precursor in the synthesis of fine chemicals and pharmaceutical intermediates. Its ability to undergo various chemical transformations makes it a versatile starting point for producing a wide array of more complex molecules. For instance, derivatives of 1,4-Bis(dimethylamino)-2-butyne can be used to create compounds with potential pharmacological activity.

The synthesis of pharmaceutical intermediates often requires the construction of specific molecular frameworks, and 1,4-Bis(dimethylamino)-2-butyne can provide a key structural motif. Its derivatives are explored in medicinal chemistry for the development of new drugs.

Development as a Research Reagent for Exploring New Chemical Pathways

1,4-Bis(dimethylamino)-2-butyne is also employed as a research reagent to explore new chemical pathways and reactions. Its unique reactivity allows chemists to investigate novel transformations and to develop new synthetic methodologies. For example, it can act as a ligand in catalytic reactions, potentially enhancing the efficiency and selectivity of certain chemical processes.

The study of its reactions contributes to a deeper understanding of fundamental organic chemistry principles. Researchers utilize this compound to push the boundaries of known chemical reactions and to discover new ways to synthesize molecules with desired properties.

Catalytic Applications and Ligand Design

Coordination Chemistry of 1,4-Bis(dimethylamino)-2-butyne as a Ligand

The coordination chemistry of 1,4-Bis(dimethylamino)-2-butyne, also known as N,N,N',N'-tetramethyl-2-butyne-1,4-diamine, is primarily dictated by the presence of two nitrogen donor atoms and the carbon-carbon triple bond. While extensive crystallographic and detailed spectroscopic data for metal complexes specifically with 1,4-Bis(dimethylamino)-2-butyne are not widely available in the public domain, the coordination behavior can be inferred from studies on analogous diamine and alkyne ligands.

The two tertiary amine groups can act as a bidentate ligand, chelating to a single metal center to form a stable ring structure. The rigidity of the butyne backbone imposes specific geometric constraints on the resulting metallacycle. Alternatively, the ligand can bridge two metal centers, with each nitrogen atom coordinating to a different metal ion. The alkyne moiety itself can also participate in coordination to a metal center through its π-system, leading to various possible coordination modes. This versatility in coordination allows for the formation of diverse metal complex architectures.

The electronic properties of the ligand, with its electron-donating dimethylamino groups, can influence the electron density at the metal center, thereby modulating its catalytic activity. Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are crucial for characterizing these complexes. In IR spectroscopy, a shift in the C≡C stretching frequency upon coordination would indicate the involvement of the alkyne group in bonding. Similarly, changes in the chemical shifts of the protons and carbons in the vicinity of the nitrogen atoms in ¹H and ¹³C NMR spectra would provide evidence of coordination.

While specific data for 1,4-Bis(dimethylamino)-2-butyne complexes is scarce, studies on related 1,4-diamino-2-butyne (B1213804) derivatives show they can adopt C2-symmetric turn conformations stabilized by intramolecular hydrogen bonds, a feature that could be relevant in the design of more complex supramolecular structures. nih.gov

Chiral Ligand Design and Asymmetric Catalysis with Derivatives

The development of chiral ligands is paramount for asymmetric catalysis, which aims to produce enantiomerically pure compounds. The rigid backbone of 1,4-Bis(dimethylamino)-2-butyne provides a scaffold that can be modified to create chiral environments around a metal center.

Enantioselective Transformations (e.g., Asymmetric Addition Reactions)

While there is a wealth of information on the use of chiral diamines in asymmetric catalysis, specific examples utilizing chiral derivatives of 1,4-Bis(dimethylamino)-2-butyne are not prominently reported in scientific literature. However, the principles of chiral ligand design suggest that introducing chirality to this scaffold could be a promising strategy for inducing enantioselectivity in various reactions. chemrxiv.orgresearchgate.net

For instance, chiral modifications could be achieved by replacing the methyl groups on the nitrogen atoms with chiral substituents or by using chiral backbones derived from readily available chiral precursors. Such chiral ligands, when complexed with a suitable metal, could catalyze a range of enantioselective transformations, including asymmetric addition reactions. In these reactions, the chiral catalyst would control the facial selectivity of the approach of a nucleophile to a prochiral substrate, leading to the preferential formation of one enantiomer of the product. The development of such catalysts remains an area with potential for future research.

Comparative Analysis of Chiral Cosolvents and Ligands in Asymmetric Induction

A comparative analysis of the effectiveness of different chiral ligands is crucial for optimizing asymmetric catalytic systems. While a direct comparison involving derivatives of 1,4-Bis(dimethylamino)-2-butyne is not possible due to the lack of available data, general principles from studies on other chiral diamine ligands can be extrapolated.

The enantioselectivity of a reaction is highly dependent on the structure of the chiral ligand. Factors such as the steric bulk of the substituents, the bite angle of the chelating ligand, and the electronic properties of the donor atoms all play a critical role in determining the stereochemical outcome of the reaction. For example, in the context of asymmetric additions, ligands that create a more sterically hindered and well-defined chiral pocket around the metal's active site are often more effective at inducing high enantioselectivity. chemrxiv.orgresearchgate.net A systematic study involving a library of chiral diaminoalkyne ligands with varying substituents and backbone structures would be necessary to establish a clear structure-activity relationship and to identify the optimal ligand design for specific asymmetric transformations.

Homogeneous and Electrocatalytic Transformations Involving Alkyne-Amine Substrates

The dual functionality of molecules containing both alkyne and amine groups makes them interesting substrates for a variety of catalytic transformations.

In homogeneous catalysis , transition metal complexes can activate the C-C triple bond of alkyne-amine substrates, making them susceptible to nucleophilic attack or other addition reactions. For example, the hydroamination of alkynes, the addition of an N-H bond across a C-C triple bond, is a highly atom-economical method for the synthesis of enamines and imines. chemrxiv.org While research has broadly covered the hydroamination of various alkynes, specific studies focusing on substrates with a 1,4-diamino-2-butyne framework are limited. The presence of the amino groups can influence the regioselectivity and reactivity of such transformations, potentially through coordination to the metal catalyst.

Electrocatalysis offers an alternative and often milder approach to drive chemical transformations. The electrochemical oxidation or reduction of alkyne-amine substrates can lead to a variety of products. For instance, the electrocatalytic semihydrogenation of alkynes to alkenes is a green alternative to traditional catalytic hydrogenation methods. nih.gov The amino groups in a substrate like 1,4-Bis(dimethylamino)-2-butyne could influence the adsorption of the molecule on the electrode surface and affect the efficiency and selectivity of the electrocatalytic process. The electrosynthesis of hindered diamines through the anodic oxidation of secondary amines has been reported, suggesting that electrochemical methods could be employed for the transformation of diaminoalkynes. acs.orgnih.gov Further research is needed to explore the full potential of electrocatalysis in the selective functionalization of this class of compounds.

Computational and Theoretical Investigations of 1,4 Bis Dimethylamino 2 Butyne

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These studies provide insights into the three-dimensional arrangement of atoms and the distribution of electrons, which govern the molecule's behavior.

Density Functional Theory (DFT) for Geometrical Parameters and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to predict the equilibrium geometry of molecules. A DFT calculation for 1,4-Bis(dimethylamino)-2-butyne would yield optimized geometrical parameters, such as bond lengths, bond angles, and dihedral angles. This data is crucial for understanding the molecule's stable three-dimensional structure.

Furthermore, DFT calculations can predict the vibrational frequencies of the molecule, which correspond to the infrared (IR) and Raman spectra. These theoretical spectra are invaluable for interpreting experimental spectroscopic data and identifying the compound. A typical output would be a table of vibrational modes and their corresponding frequencies. However, specific DFT-calculated data for 1,4-Bis(dimethylamino)-2-butyne is not available in the reviewed literature.

Hypothetical Data Table for DFT Geometrical Parameters: This table is for illustrative purposes only, as specific data for 1,4-Bis(dimethylamino)-2-butyne was not found.

Parameter Atom Pair/Triplet/Quartet Calculated Value
Bond Length C≡C ~1.20 Å
Bond Length C-C ~1.46 Å
Bond Length C-N ~1.47 Å
Bond Angle C-C≡C ~178°

Analysis of Electron Density, Molecular Orbitals (HOMO-LUMO), and Electrophilicity

The electronic properties of a molecule are key to its reactivity. The analysis of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) provides critical information. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity.

Hypothetical Data Table for Electronic Properties: This table is for illustrative purposes only, as specific data for 1,4-Bis(dimethylamino)-2-butyne was not found.

Property Calculated Value (eV)
HOMO Energy Not Available
LUMO Energy Not Available
HOMO-LUMO Gap Not Available

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of a molecular system, including conformational changes. For a flexible molecule like 1,4-Bis(dimethylamino)-2-butyne, which has several rotatable bonds, MD simulations could identify the most stable conformations and the energy barriers between them. This information is crucial for understanding how the molecule's shape influences its interactions and reactivity. Such simulations have not been published for this specific compound.

Prediction of Structure-Reactivity Relationships

By combining results from quantum chemical calculations, a deeper understanding of the structure-reactivity relationship can be established. For instance, the calculated molecular orbital energies and electron density maps can predict the most likely sites for electrophilic or nucleophilic attack. The presence of the electron-donating dimethylamino groups is expected to significantly influence the reactivity of the central alkyne bond. However, specific computational studies predicting these relationships for 1,4-Bis(dimethylamino)-2-butyne are absent from the literature.

Investigations of Intermolecular Interactions and Solvent Effects

The behavior of a molecule can be significantly influenced by its environment. Computational studies can model the intermolecular interactions between 1,4-Bis(dimethylamino)-2-butyne molecules and with solvent molecules. These simulations can predict solvation energies and how the solvent affects the molecule's conformation and reactivity. Different solvent models, from implicit continuum models to explicit solvent molecules, can be employed to gain a comprehensive understanding of these effects. There are currently no published studies focusing on these interactions for 1,4-Bis(dimethylamino)-2-butyne.

Advanced Analytical and Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for elucidating the precise structure of 1,4-Bis(dimethylamino)-2-butyne by providing information about the chemical environment of each proton and carbon atom.

Due to the symmetrical nature of the 1,4-Bis(dimethylamino)-2-butyne molecule, its ¹H NMR spectrum is characteristically simple. Two distinct signals are expected, representing the two unique types of protons in the structure.

N-Methyl Protons (-N(CH₃)₂): The twelve protons of the four methyl groups are chemically equivalent. They typically appear as a sharp singlet in the spectrum. The chemical shift for these methyl groups is generally observed in the range of δ 2.2–2.5 ppm.

Methylene Protons (-CH₂-): The four protons of the two methylene groups adjacent to the nitrogen atoms and the alkyne are also equivalent. They appear as a second singlet.

Table 1: Predicted ¹H NMR Spectral Data for 1,4-Bis(dimethylamino)-2-butyne

Proton TypeChemical Shift (δ, ppm) (Predicted)MultiplicityIntegration
-N(CH₃)₂~ 2.3Singlet12H
-C≡C-CH₂-~ 3.2Singlet4H

The ¹³C NMR spectrum provides further structural confirmation by identifying the distinct carbon environments within the molecule. Given the molecule's symmetry, three signals are anticipated.

N-Methyl Carbons (-N(CH₃)₂): The four methyl carbons are equivalent and give rise to a single signal.

Methylene Carbons (-CH₂-): The two methylene carbons are equivalent, producing another distinct signal.

Alkynyl Carbons (-C≡C-): The two carbons of the internal alkyne are also equivalent, resulting in a third signal.

Table 2: Predicted ¹³C NMR Spectral Data for 1,4-Bis(dimethylamino)-2-butyne

Carbon TypeChemical Shift (δ, ppm) (Predicted)
-N(C H₃)₂~ 45
-C≡C-C H₂-~ 48
-CC -~ 80

Mass Spectrometry Techniques (e.g., GC-MS)

Mass spectrometry is employed to confirm the molecular weight and elemental composition of 1,4-Bis(dimethylamino)-2-butyne. The compound has a chemical formula of C₈H₁₆N₂ and a molecular weight of approximately 140.23 g/mol . High-resolution mass spectrometry (HRMS) can confirm the molecular ion peak with high precision. The monoisotopic mass is 140.13135 Da. uni.lu Analysis of the fragmentation pattern provides additional structural evidence, with common fragments arising from the cleavage of C-N and C-C bonds.

Table 3: Predicted Mass Spectrometry Data for 1,4-Bis(dimethylamino)-2-butyne Adducts uni.lu

Adductm/z (Predicted)
[M+H]⁺141.13863
[M+Na]⁺163.12057
[M-H]⁻139.12407
[M]⁺140.13080

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is essential for identifying the functional groups present in the molecule.

C≡C Stretch: The most notable feature is the carbon-carbon triple bond. In internal alkynes with a high degree of symmetry, like 2-butyne or 1,4-Bis(dimethylamino)-2-butyne, the change in dipole moment during the C≡C stretching vibration is minimal. reddit.com Consequently, the corresponding absorption in the IR spectrum (typically ~2100-2260 cm⁻¹) is expected to be very weak or entirely absent. reddit.comstudy.com However, this vibration is Raman active and should be observable in the Raman spectrum.

C-H Vibrations: Stretching and bending vibrations for the methyl and methylene groups are readily observed. C-H stretching bands typically appear in the 2800-3000 cm⁻¹ region, while bending vibrations are seen at lower wavenumbers.

C-N Stretch: The stretching vibration of the C-N bond in tertiary amines is found in the fingerprint region, generally between 1000-1250 cm⁻¹.

Table 4: Characteristic Vibrational Frequencies for 1,4-Bis(dimethylamino)-2-butyne

Functional GroupVibration ModeTypical Wavenumber (cm⁻¹)Expected IR Intensity
C-H (sp³)Stretch2800 - 3000Medium to Strong
C≡CStretch~2150Very Weak / Inactive
C-H (sp³)Bend1350 - 1470Medium
C-NStretch1000 - 1250Medium

X-ray Diffraction Studies of Related Coordination Complexes and Derivatives

While the crystal structure of 1,4-Bis(dimethylamino)-2-butyne itself is not commonly reported, X-ray diffraction is an indispensable tool for characterizing the three-dimensional structures of coordination complexes where it acts as a ligand. mdpi.commdpi.com The molecule's two tertiary amine groups allow it to function as a bidentate ligand.

It can coordinate in two primary modes:

Chelating Ligand: Both nitrogen atoms can bind to a single metal center, forming a stable metallacycle. The rigid 2-butyne backbone imposes significant geometric constraints on the resulting ring structure.

Bridging Ligand: Each nitrogen donor can coordinate to a different metal ion, linking metal centers to form dimers, polymers, or more complex supramolecular architectures.

Future Research Directions and Emerging Paradigms

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry and automated synthesis platforms represents a significant paradigm shift in chemical manufacturing, offering enhanced safety, efficiency, and scalability. mit.edu The integration of 1,4-bis(dimethylamino)-2-butyne into these modern synthetic workflows is a promising area for future research.

Continuous flow processes for reactions involving alkynes are gaining traction. rsc.orgresearchgate.net For instance, the development of continuous flow approaches for generating alkynes from precursors like isoxazolones highlights the potential for safer and more scalable production methods. rsc.org These systems can overcome the limitations of batch processing, such as exothermic reactions and the release of toxic byproducts, by enabling precise control over reaction parameters in miniaturized devices. rsc.org Future research could focus on adapting such flow methodologies for the synthesis of 1,4-bis(dimethylamino)-2-butyne itself, potentially leading to more efficient and cost-effective production.

Furthermore, automated synthesis platforms, which utilize robotic systems for performing chemical reactions, are revolutionizing the discovery and optimization of new molecules and materials. sigmaaldrich.comwikipedia.orgrsc.org These platforms can perform a wide range of reactions, including amide formation, Suzuki couplings, and various protection/deprotection chemistries, with high throughput and reproducibility. sigmaaldrich.comchemspeed.com The incorporation of 1,4-bis(dimethylamino)-2-butyne as a building block in these automated systems could accelerate the synthesis of libraries of novel compounds for various applications, from drug discovery to materials science. rsc.orgchemspeed.com The development of modules and protocols specifically designed for handling this diaminoalkyne and its derivatives within automated platforms will be a key area of future development. mit.edu

Exploration of Advanced Bio-orthogonal Chemistry and Click Chemistry Applications

Bio-orthogonal chemistry, which involves chemical reactions that can occur inside living systems without interfering with native biochemical processes, has become an invaluable tool in chemical biology. acs.org The alkyne group is a key player in this field, most notably in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nih.govresearchgate.netorganic-chemistry.org

The structural motif of 1,4-bis(dimethylamino)-2-butyne, with its accessible alkyne, makes it a prime candidate for the design of novel bio-orthogonal probes and labels. researchgate.netoregonstate.edu Future research will likely focus on synthesizing derivatives of 1,4-bis(dimethylamino)-2-butyne that can be incorporated into biomolecules such as proteins, glycans, or nucleic acids. acs.orgnih.gov These tagged biomolecules could then be visualized or isolated from complex biological mixtures using click chemistry with azide-functionalized reporters. nih.gov The dimethylamino groups could also be exploited to modulate the solubility and cell permeability of these probes.

The versatility of click chemistry extends to the synthesis of complex molecular architectures, including macrocycles and polymers, for biological applications. nih.govrsc.org For example, azide-alkyne cycloaddition has been used to synthesize macrocyclic peptide mimics that act as inhibitors for specific protein-protein interactions. nih.gov The 1,4-bis(dimethylamino)-2-butyne scaffold could be used to create novel macrocyclic structures with potential therapeutic properties. Furthermore, the development of nanocarriers for drug delivery is another exciting application of alkyne-azide click chemistry, and this compound could serve as a key component in the construction of such delivery systems. nih.govresearchgate.net

Development of Novel Functional Materials Based on 1,4-Bis(dimethylamino)-2-butyne Scaffolds

The unique electronic and structural properties of alkynes make them valuable components in the design of advanced functional materials. The 1,4-bis(dimethylamino)-2-butyne scaffold offers a versatile platform for the development of novel polymers and metal-organic frameworks (MOFs).

The polymerization of alkyne-containing monomers can lead to the formation of conjugated polymers with interesting optical and electronic properties. oup.com Recent advancements have enabled the synthesis of cyclic polyacetylenes directly from alkyne monomers. rsc.orgnsf.govacs.org Future work could explore the polymerization of 1,4-bis(dimethylamino)-2-butyne or its derivatives to create novel functional polymers. The presence of the dimethylamino groups could impart unique properties to these polymers, such as pH-responsiveness or the ability to coordinate with metal ions. The synthesis of alkyne-functionalized polyesters that can be cross-linked via thiol-yne click chemistry is another promising avenue, offering a route to biocompatible and degradable elastomers for soft tissue applications. nih.gov

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The incorporation of alkyne functionalities into the organic linkers of MOFs can provide sites for post-synthetic modification or impart specific catalytic or electronic properties. cityu.edu.hk Research in this area could involve the design of ligands derived from 1,4-bis(dimethylamino)-2-butyne for the construction of novel MOFs. These materials could find applications in gas storage, separation, and heterogeneous catalysis. neist.res.in The dimethylamino groups could also play a role in templating the MOF structure or in creating specific binding sites within the pores.

Expanding the Scope of Catalytic Transformations and Selectivity

Transition-metal-catalyzed reactions are fundamental to modern organic synthesis, and the development of new catalytic transformations is a constantly evolving field. The alkyne and amino functionalities within 1,4-bis(dimethylamino)-2-butyne make it a substrate of interest for various catalytic reactions.

Rhodium-catalyzed hydroformylation of alkynes is an atom-economical method for the synthesis of α,β-unsaturated aldehydes. rsc.orgrsc.orgacs.org While this reaction has been challenging for terminal alkynes, recent developments have led to highly selective catalytic systems. acs.org Future research could investigate the hydroformylation of 1,4-bis(dimethylamino)-2-butyne to produce valuable difunctionalized building blocks. The amino groups may influence the regioselectivity and stereoselectivity of the reaction, offering opportunities to develop new ligand systems for controlling the outcome of the transformation.

The diboration of terminal alkynes is another important catalytic transformation that provides access to versatile 1,1-diborylalkenes. acs.org Cobalt-catalyzed systems have shown promise for this reaction, demonstrating good tolerance for a variety of functional groups. acs.org Applying this methodology to 1,4-bis(dimethylamino)-2-butyne could yield novel diborylated compounds with potential applications in cross-coupling reactions and materials science. The development of catalysts that can selectively functionalize the alkyne in the presence of the amino groups will be a key challenge. Furthermore, exploring other transition-metal-catalyzed functionalizations of alkynes with organoboron reagents could open up new synthetic routes to complex molecules. acs.org

In Silico-Guided Molecular Design and Optimization for Specific Applications

Computational chemistry and molecular modeling have become indispensable tools in modern chemical research, enabling the prediction of molecular properties and the rational design of new molecules and materials. rsc.org The application of in silico methods to the study of 1,4-bis(dimethylamino)-2-butyne and its derivatives holds significant promise for accelerating the discovery of new applications.

Computational studies can be employed to understand the reactivity and reaction mechanisms of 1,4-bis(dimethylamino)-2-butyne in various chemical transformations. nih.gov For example, density functional theory (DFT) calculations can be used to investigate the pathways of catalytic reactions, providing insights that can guide the development of more efficient and selective catalysts. researchgate.net Such studies have been used to explore the reactions of alkynes with various reagents, elucidating the roles of electrophilicity and nucleophilicity. nih.gov

Furthermore, molecular modeling can be used to design novel functional materials based on the 1,4-bis(dimethylamino)-2-butyne scaffold. For instance, computational screening could be used to predict the properties of polymers or MOFs incorporating this building block, allowing researchers to prioritize synthetic targets with the most promising characteristics for applications in areas like gas separation or sensing. neist.res.inresearchgate.net Similarly, in silico methods can be used to design derivatives of 1,4-bis(dimethylamino)-2-butyne with optimized properties for specific biological applications, such as enhanced binding affinity to a target protein or improved cell permeability. nih.govnih.gov The synergy between computational prediction and experimental validation will be crucial for unlocking the full potential of this versatile chemical compound.

Q & A

Q. What are the optimal synthetic routes for 1,4-Bis(dimethylamino)-2-butyne, and how are reaction conditions controlled to maximize yield?

The synthesis typically involves multi-step organic reactions, such as alkylation of dimethylamine derivatives with a butyne backbone. Critical parameters include temperature control (e.g., maintaining 0–5°C during exothermic steps), solvent selection (e.g., anhydrous THF or DMF), and stoichiometric ratios of reagents like dimethylamine and acetylene derivatives. Post-synthesis purification via fractional distillation or column chromatography is essential to achieve >95% purity .

Q. How is the molecular structure of 1,4-Bis(dimethylamino)-2-butyne characterized experimentally?

Structural confirmation relies on spectroscopic methods:

  • NMR : 1^1H and 13^13C NMR identify methyl groups (δ ~2.2–2.5 ppm) and the alkyne backbone.
  • Mass Spectrometry : High-resolution MS confirms the molecular ion peak at m/z 140.23 (C8_8H16_{16}N2_2).
  • X-ray Crystallography : Resolves bond lengths (e.g., C≡C ~1.21 Å) and dihedral angles between dimethylamino groups .

Q. What are the key physicochemical properties influencing its reactivity in basic research?

The compound’s linear alkyne structure and electron-rich dimethylamino groups make it prone to nucleophilic attacks and coordination with metal catalysts. Key properties include:

  • Molar Refractivity : 44.55 (indicative of polarizability).
  • LogP : ~1.2 (moderate hydrophobicity). These traits facilitate applications in ligand synthesis and cycloaddition reactions .

Advanced Research Questions

Q. How do electronic effects of the dimethylamino groups modulate reactivity in cross-coupling reactions?

The dimethylamino substituents act as strong electron donors, stabilizing transition metals (e.g., Pd, Cu) in catalytic cycles. This enhances oxidative addition rates in Sonogashira couplings. However, steric hindrance from the bulky groups can reduce yields in sterically constrained substrates. Computational studies (DFT) are recommended to optimize ligand-metal interactions .

Q. What strategies mitigate low yields in reactions involving steric hindrance?

  • Catalyst Optimization : Use bulky phosphine ligands (e.g., XPhos) to prevent catalyst deactivation.
  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) improve solubility of sterically hindered intermediates.
  • Microwave-Assisted Synthesis : Reduces reaction time and improves energy transfer for challenging transformations .

Q. How can contradictions in reported biological activity data be resolved?

Discrepancies in antimicrobial or anticancer assays may arise from:

  • Impurity Profiles : Batch-to-batch variability in byproducts (e.g., oxidation derivatives) affects bioactivity.
  • Test Models : Variability between in vitro (cell lines) and in vivo (murine) systems. Mitigation strategies include rigorous HPLC purity checks (>99%) and standardized assay protocols across labs .

Q. What is the compound’s potential in pH-responsive drug delivery systems?

The dimethylamino groups undergo protonation below pH 6, enabling pH-dependent solubility shifts. This property is exploitable for:

  • Nanocarrier Design : Self-assembly into micelles at physiological pH (7.4) with triggered release in acidic tumor microenvironments.
  • Cellular Uptake Studies : Fluorescent tagging (e.g., via alkyne-azide click chemistry) tracks intracellular distribution .

Q. How does the compound’s stability under varying conditions impact experimental design?

  • Thermal Stability : Decomposes above 150°C, requiring low-temperature storage (−20°C).
  • Oxidative Sensitivity : Susceptible to peroxidation; reactions must exclude O2_2 (use Schlenk lines).
  • Light Sensitivity : Degrades under UV light; amber glassware is recommended .

Q. Methodological Recommendations

  • Data Validation : Cross-validate spectroscopic results with computational modeling (e.g., Gaussian for NMR chemical shifts).
  • Controlled Experiments : Use deuterated solvents (e.g., DMSO-d6_6) to eliminate solvent interference in kinetic studies.
  • Collaborative Reproducibility : Share synthetic protocols via platforms like Zenodo to address reproducibility crises .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.